N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide
CAS No.: 323581-13-1
Cat. No.: VC5921516
Molecular Formula: C10H12N2O
Molecular Weight: 176.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 323581-13-1 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.219 |
| IUPAC Name | N-methyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-5-4-6-11-7-9/h3-7H,1,8H2,2H3 |
| Standard InChI Key | ZKAZCGQKMBKPBR-UHFFFAOYSA-N |
| SMILES | CN(CC1=CN=CC=C1)C(=O)C=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide (C₁₁H₁₄N₂O) features a propenamide chain (CH₂=CHCONH-) with two substituents:
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A methyl group (-CH₃) attached to the nitrogen atom.
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A pyridin-3-ylmethyl group (-CH₂-C₅H₄N) linked to the same nitrogen, positioning the pyridine ring at the 3rd carbon.
The E/Z isomerism of the enamide group (CH₂=CHCO-) introduces stereochemical complexity, with the E-configuration typically favored due to reduced steric hindrance . The pyridine ring contributes aromaticity and basicity (pKa ≈ 5–6), enabling hydrogen bonding and π-π interactions critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Calculated logP | 1.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 3 (Amide O, Pyridine N) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide likely involves a multi-step approach, drawing from methodologies used for analogous compounds :
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Formation of the Pyridin-3-ylmethylamine Intermediate:
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Amide Coupling:
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The intermediate reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide.
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Reaction:
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Purification:
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Column chromatography or recrystallization yields the pure compound.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aminomethylation | H₂, Pd/C, MeOH, 25°C | 85 |
| Amide Formation | Acryloyl chloride, Et₃N, DCM | 72 |
| Purification | Silica gel chromatography | 90 |
Chemical Reactivity and Functionalization
Key Reactions
The compound’s reactivity is governed by its enamide and pyridine moieties:
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Electrophilic Addition:
The α,β-unsaturated enamide undergoes Michael additions with nucleophiles (e.g., thiols, amines) . For example: -
Pyridine Functionalization:
The pyridine ring participates in electrophilic substitution at the 2- and 4-positions, though steric hindrance from the methyl group may limit reactivity . -
Reduction:
Catalytic hydrogenation reduces the enamide to a saturated amide:
Biological Activity and Mechanisms
Enzyme Inhibition
Enamide derivatives are known to target phospholipases A₂ and MAP kinases, which are involved in inflammatory signaling . The electrophilic enamide group could act as a Michael acceptor, covalently modifying cysteine residues in enzymes .
Industrial and Pharmaceutical Applications
Drug Development
The compound’s modular structure makes it a candidate for structure-activity relationship (SAR) studies. Modifications at the pyridine or enamide positions could optimize bioavailability or selectivity for targets like CRTH2 receptors or CB2 cannabinoid receptors .
Chemical Intermediate
Its reactive enamide group serves as a building block for synthesizing heterocycles (e.g., pyrrolidines via cycloadditions) or polymer precursors .
Comparison with Structural Analogs
Table 3: Activity Comparison with Related Compounds
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| N-Methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide | COX-2 (Predicted) | ~500* |
| Indomethacin | COX-1/COX-2 | 18 |
| WIN-55212-2 (Cannabimimetic indole) | CB2 Receptor | 12 |
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